

A Comparative Analysis of Ammonium Thiosulfate and Dicyandiamide as Nitrification Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ammonium thiosulfate	
Cat. No.:	B1232673	Get Quote

For Researchers, Scientists, and Drug Development Professionals

The efficient use of nitrogen fertilizers is a cornerstone of modern agriculture. However, the rapid conversion of ammonium (NH₄+) to nitrate (NO₃⁻) through nitrification can lead to significant nitrogen loss via leaching and denitrification, posing both economic and environmental challenges. Nitrification inhibitors are chemical compounds designed to slow this conversion, thereby enhancing nitrogen use efficiency. This guide provides an in-depth comparison of two such inhibitors: **Ammonium Thiosulfate** (ATS) and Dicyandiamide (DCD).

Executive Summary

Both **Ammonium Thiosulfate** (ATS) and Dicyandiamide (DCD) have demonstrated efficacy in inhibiting nitrification in soils, though their performance can vary depending on soil type, temperature, and application rates.[1][2] Generally, studies indicate that DCD provides a more potent and prolonged inhibitory effect on nitrification compared to ATS.[3][4][5] While ATS can be an effective nitrification inhibitor, particularly at higher application rates, its primary role is often as a sulfur fertilizer. DCD, on the other hand, is a dedicated nitrification inhibitor that has been extensively studied and utilized for this purpose.

Mechanism of Action

Nitrification is a two-step process carried out by distinct groups of microorganisms. The first and rate-limiting step is the oxidation of ammonium (NH_4^+) to nitrite (NO_2^-), primarily by ammonia-oxidizing bacteria (AOB) and archaea (AOA). The second step is the oxidation of nitrite to nitrate (NO_3^-) by nitrite-oxidizing bacteria (NOB). Both ATS and DCD primarily target the first step of this process.

Dicyandiamide (DCD): DCD acts as a specific inhibitor of the ammonia monooxygenase (AMO) enzyme, which is crucial for the initial oxidation of ammonium. By deactivating AMO, DCD effectively blocks the conversion of ammonium to nitrite, thereby slowing down the entire nitrification process.

Ammonium Thiosulfate (ATS): The inhibitory mechanism of ATS is less direct. When applied to soil, thiosulfate is oxidized to intermediate sulfur compounds, such as tetrathionate. It is believed that these intermediate products, rather than thiosulfate itself, exert a toxic effect on the nitrifying organisms, particularly the ammonia oxidizers. Some studies suggest that ATS may also inhibit the second step of nitrification, the oxidation of nitrite to nitrate, which can sometimes lead to a temporary accumulation of nitrite in the soil.

Comparative Efficacy: A Review of Experimental Data

Numerous incubation and field studies have been conducted to evaluate and compare the effectiveness of ATS and DCD as nitrification inhibitors. The following tables summarize key quantitative data from these experiments.

Table 1: Comparative Nitrification Inhibition and Nitrogen Transformation

Inhibitor	Nitrifica tion Inhibitio n (%)	Delay in Nitrifica tion Process	Impact on NH4+-N Disappe arance	Impact on NO₂ ⁻ -N Product ion	Appare nt N Recover y Increas e (%)	Soil Type	Referen ce
DCD	72.6	30 days	Prevente d by 63.0%	Suppress ed by 97.41%	55.2	Latosolic red soil	
Thiosulfa te	33.1	10 days	Prevente d by 13.6%	Increase d by 14.6%	4.8	Latosolic red soil	
ATS (High Rate)	75	Day 14 to 63	-	-	-	Tujunga loamy sand	
ATS (High Rate)	40	Day 42 to 70	-	-	-	Sable silt loam	•
DCD	Compara ble to high rates of ATS	-	-	-	-	Tujunga loamy sand & Sable silt loam	

Note: The study on latosolic red soil used potassium thiosulfate, which is expected to have a similar inhibitory effect to **ammonium thiosulfate** due to the thiosulfate anion.

Table 2: Effect of Inhibitors on Ammonia-Oxidizing Bacteria (AOB)

Inhibitor	Effect on AOB amoA Gene Copy Numbers	Reference
DCD	Significant inhibition, stronger than thiosulfate	
Thiosulfate	Significant inhibition	-

Experimental Protocols

The following sections detail the methodologies employed in key comparative studies.

Study 1: Comparison in a Latosolic Red Soil (Incubation Experiment)

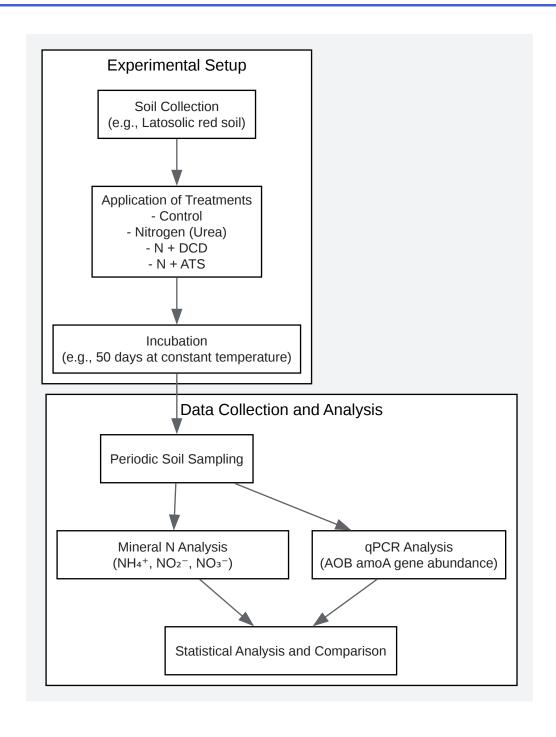
- Objective: To compare the effects of DCD and potassium thiosulfate (K₂S₂O₃) on nitrogen transformations.
- Soil: Latosolic red soil.
- Treatments:
 - Control (CK)
 - o Nitrogen (N) as urea
 - N + DCD
 - o N + K₂S₂O₃
- Incubation: Soil samples were incubated for 50 days.
- Analysis: Concentrations of mineral nitrogen (NH₄+-N, NO₂--N, NO₃--N) were determined periodically. The abundance of the amoA gene of ammonia-oxidizing bacteria (AOB) was estimated using qPCR after 10 days of incubation.

Study 2: Evaluation of ATS and KTS in Three Soil Types (Incubation Experiment)

- Objective: To evaluate the effectiveness of ammonium thiosulfate (ATS) and potassium thiosulfate (KTS) to inhibit nitrification.
- · Soils:
 - Marvyn loamy sand
 - Tujunga loamy sand
 - Sable silt loam
- · Treatments:
 - Untreated control
 - Urea
 - Urea + Ammonium Sulfate
 - Urea + Dicyandiamide (DCD)
 - Urea + two rates of ATS
 - Urea + two rates of KTS
- Incubation: Two runs of a 10-week incubation experiment were performed.
- Analysis: Soil ammonium-N (NH₄+-N), nitrite-N (NO₂-N), and nitrate-N (NO₃-N) concentrations were measured.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the nitrification pathway and the experimental workflow of a typical soil incubation study.



Click to download full resolution via product page

Diagram 1: The Nitrification Pathway and Points of Inhibition by DCD and ATS.

Click to download full resolution via product page

Diagram 2: A Generalized Experimental Workflow for Comparing Nitrification Inhibitors.

Conclusion

The decision to use ATS or DCD as a nitrification inhibitor depends on the specific agricultural context and objectives.

- Dicyandiamide (DCD) is a potent and well-documented nitrification inhibitor that provides a longer period of ammonium stabilization in the soil. It is the preferred choice when the primary goal is to maximize nitrogen retention and minimize losses.
- Ammonium Thiosulfate (ATS) offers a dual benefit as both a sulfur fertilizer and a
 moderate nitrification inhibitor. Its inhibitory effect is generally less pronounced and of shorter
 duration than that of DCD. ATS may be a suitable option when a sulfur amendment is also
 required, and a moderate level of nitrification inhibition is acceptable.

The effectiveness of both inhibitors is influenced by soil properties, with factors such as texture, organic matter content, and microbial populations playing a significant role. Therefore, site-specific evaluation is recommended to determine the most effective strategy for improving nitrogen use efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Measuring Responses of Dicyandiamide-, 3,4-Dimethylpyrazole Phosphate-, and Allylthiourea-Induced Nitrification Inhibition to Soil Abiotic and Biotic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tessenderlokerley.com [tessenderlokerley.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Ammonium Thiosulfate and Dicyandiamide as Nitrification Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232673#efficacy-of-ammonium-thiosulfate-as-a-nitrification-inhibitor-compared-to-dcd]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com